Fmoc-Asp(Ompe)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis
Fmoc-Asp(Ompe)-OH: A Technical Guide to Mitigating Aspartimide Formation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fmoc-Asp(Ompe)-OH is a critical building block in solid-phase peptide synthesis (SPPS), specifically designed to address the persistent challenge of aspartimide formation. This side reaction, prevalent during the synthesis of peptides containing aspartic acid, leads to impurities that are often difficult to remove, thereby reducing the overall yield and purity of the target peptide. The strategic use of the bulky 3-methylpent-3-yl (Ompe) ester as a side-chain protecting group for aspartic acid sterically hinders the intramolecular cyclization that initiates aspartimide formation. This technical guide provides a comprehensive overview of Fmoc-Asp(Ompe)-OH, its primary function, comparative efficacy, and detailed protocols for its application in SPPS.
Introduction to Fmoc-Asp(Ompe)-OH
Fmoc-Asp(Ompe)-OH is a pseudopeptide derivative of L-aspartic acid where the alpha-amino group is protected by a base-labile fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected by a bulky 3-methylpent-3-yl (Ompe) ester.[1][2] Its chemical structure is designed for seamless integration into the standard Fmoc-based solid-phase peptide synthesis workflow.
Core Components:
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L-Aspartic Acid (Asp): The core amino acid.
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Fmoc (9-fluorenylmethyloxycarbonyl) group: Protects the α-amino group and is removed by a base, typically piperidine, at each cycle of peptide chain elongation.
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Ompe (3-methylpent-3-yl) group: A bulky ester protecting the β-carboxyl group of the aspartic acid side chain. This group is stable to the basic conditions used for Fmoc removal but is cleaved under strong acidic conditions during the final cleavage of the peptide from the resin.
Primary Function: Prevention of Aspartimide Formation
The principal role of Fmoc-Asp(Ompe)-OH is to minimize the formation of aspartimide, a common and problematic side reaction in Fmoc-SPPS.[2][3]
The Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions of Fmoc deprotection (typically 20% piperidine in DMF).[1][2] The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the aspartic acid side-chain ester, leading to the formation of a five-membered succinimide ring (the aspartimide).[3]
This aspartimide intermediate is susceptible to nucleophilic attack by piperidine or water, which can lead to the formation of a mixture of desired α-aspartyl peptide, undesired β-aspartyl peptide (an isomer that is difficult to separate), and piperidide adducts.[3] Furthermore, the α-carbon of the aspartimide is prone to epimerization, resulting in the formation of D-Asp residues, which can compromise the biological activity of the final peptide.
Sequences that are particularly susceptible to aspartimide formation include Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Arg motifs.[2]
Mechanism of base-catalyzed aspartimide formation during Fmoc-SPPS.
The Role of the Bulky Ompe Group
The Ompe group's effectiveness stems from its steric bulk.[4] This bulkiness physically shields the side-chain carbonyl group, making it less accessible to the nucleophilic attack from the deprotonated backbone amide nitrogen. This steric hindrance significantly reduces the rate of aspartimide formation compared to the less bulky and more commonly used tert-butyl (OtBu) protecting group.[5][6]
Quantitative Comparison of Aspartate Protecting Groups
The efficacy of various side-chain protecting groups in mitigating aspartimide formation has been evaluated in several studies, often using the synthesis of the scorpion toxin II model peptide, which contains an aspartimide-prone sequence. The following table summarizes the comparative data.
| Protecting Group | Aspartimide Formation per Cycle (Asp-Arg sequence) | Aspartimide Formation per Cycle (Asp-Asn sequence) | Reference |
| OtBu (tert-Butyl) | ~1.24% | ~1.65% | [5] |
| Ompe (3-methylpent-3-yl) | ~0.4% | ~0.5% | [5] |
| OEpe (3-ethyl-3-pentyl) | ~0.13% | ~0.2% | [5] |
| OBno (5-n-butyl-5-nonyl) | Almost undetectable | Almost undetectable |
Data is derived from experiments involving treatment with 20% piperidine in DMF for an extended period to simulate multiple deprotection cycles.
As the data indicates, there is a clear trend of decreasing aspartimide formation with increasing steric bulk of the protecting group. While Fmoc-Asp(Ompe)-OH offers a significant improvement over the standard Fmoc-Asp(OtBu)-OH, newer and even bulkier protecting groups like OEpe and OBno provide superior protection in highly susceptible sequences.[5]
Experimental Protocols
The following protocols provide a general guideline for the use of Fmoc-Asp(Ompe)-OH in manual or automated solid-phase peptide synthesis.
Materials and Reagents
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Fmoc-Asp(Ompe)-OH
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Solid support (e.g., Rink Amide resin, Wang resin)
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N,N-Dimethylformamide (DMF), peptide synthesis grade
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Piperidine, peptide synthesis grade
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Coupling reagents (e.g., HBTU, HATU, HCTU)
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Base for activation (e.g., N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine)
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Dichloromethane (DCM)
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water)
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Diethyl ether
Standard SPPS Cycle using Fmoc-Asp(Ompe)-OH
The following workflow outlines a single coupling cycle in solid-phase peptide synthesis.
Standard workflow for a single coupling cycle in Fmoc-SPPS.
Step-by-Step Protocol:
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Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
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Fmoc Deprotection:
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Drain the DMF.
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Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
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Drain the solution.
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Repeat the piperidine treatment for another 5-10 minutes.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
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Amino Acid Activation:
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In a separate vial, dissolve Fmoc-Asp(Ompe)-OH (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIEA, 6-10 equivalents).
-
Allow the activation to proceed for 1-2 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.
-
(Optional) Capping: To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIEA in DMF) for 10-15 minutes.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-4 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups, including the Ompe group.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
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Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Conclusion
Fmoc-Asp(Ompe)-OH is an invaluable tool for peptide chemists, offering a robust and effective solution to the pervasive problem of aspartimide formation. By employing the sterically hindering Ompe protecting group, researchers can significantly enhance the purity and yield of synthetic peptides containing aspartic acid residues. While newer, even bulkier protecting groups may offer superior performance in the most challenging sequences, Fmoc-Asp(Ompe)-OH provides a reliable and widely accessible option for mitigating this critical side reaction in routine and complex peptide synthesis. The judicious selection of the appropriate aspartate-protecting strategy, guided by the specific peptide sequence, is paramount for the successful synthesis of high-quality peptides for research and therapeutic development.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. benchchem.com [benchchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
